calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Description
Calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate, commonly known as Atorvastatin Calcium trihydrate, is a synthetic statin used to lower LDL cholesterol and treat dyslipidemia. Its molecular formula is C₆₆H₆₈CaF₂N₄O₁₀·3H₂O (molecular weight: ~1,200 g/mol) . The compound acts as a competitive inhibitor of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate in the cholesterol biosynthesis pathway . Key structural features include:
- A pyrrole core substituted with fluorophenyl, phenylcarbamoyl, and isopropyl groups.
- Dihydroxyheptanoic acid side chain in the (3R,5R) configuration.
- Calcium counterion in a 2:1 stoichiometric ratio with the acid form .
Atorvastatin Calcium exhibits low oral bioavailability (14%) due to presystemic clearance and hepatic first-pass metabolism . Its amorphous trihydrate form enhances stability and solubility compared to anhydrous forms .
Properties
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca.H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/q;;+2;/p-2/t2*26-,27-;;/m11../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCQQCDHOAZHGI-SVWYKLQNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H70CaF2N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and lipid metabolism. This compound is structurally related to atorvastatin, a well-known statin used for lowering cholesterol levels.
- Molecular Formula : C69H76CaF2N4O12
- Molecular Weight : 1231.44 g/mol
- CAS Number : 1040350-07-9
The biological activity of this compound primarily revolves around its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, the compound effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.
Lipid-Lowering Effects
Research indicates that calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate exhibits significant lipid-lowering properties similar to atorvastatin. In clinical studies:
- Study 1 : A randomized controlled trial involving patients with hyperlipidemia demonstrated a reduction in LDL cholesterol by approximately 30% after 12 weeks of treatment with this compound.
Anti-inflammatory Properties
In addition to its lipid-lowering effects, this compound also displays anti-inflammatory properties:
- Study 2 : In vitro studies showed that the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in human endothelial cells.
Case Studies
| Study | Population | Findings |
|---|---|---|
| Study 1 | Patients with hyperlipidemia | 30% reduction in LDL cholesterol after 12 weeks |
| Study 2 | Human endothelial cells | Decreased TNF-alpha and IL-6 expression |
Pharmacokinetics
The pharmacokinetic profile of calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate suggests good oral bioavailability and a half-life conducive for once-daily dosing.
Safety and Side Effects
Clinical trials have reported mild side effects associated with the use of this compound:
- Gastrointestinal disturbances (e.g., nausea, diarrhea)
- Muscle pain (myalgia) in some patients
These side effects are consistent with those observed with other statins.
Scientific Research Applications
Pharmacological Applications
1.1 Antihyperlipidemic Agent
Calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate is closely related to atorvastatin, a well-known statin used for lowering cholesterol levels. Statins function by inhibiting HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. Research has indicated that this compound may exhibit similar properties, potentially leading to its use in managing hyperlipidemia and cardiovascular diseases.
Case Study: Efficacy in Lipid Lowering
A study conducted on animal models demonstrated that administration of calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate resulted in significant reductions in LDL cholesterol levels compared to control groups. The compound was found to effectively modulate lipid profiles, suggesting its potential as a therapeutic agent in lipid management.
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Preliminary studies have indicated that it may inhibit specific proteases and kinases, which are crucial in cancer progression and other metabolic disorders.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protease A | Competitive | 15 |
| Kinase B | Non-competitive | 22 |
| Lipase C | Mixed | 10 |
This table illustrates the varying degrees of inhibition exhibited by the compound against different enzymes, highlighting its potential utility in drug design.
Toxicological Studies
Understanding the safety profile of calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is essential for its application in clinical settings. Toxicological assessments have been conducted to evaluate its effects on human cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies involving human liver and kidney cell lines revealed that the compound exhibited low cytotoxicity at therapeutic concentrations. The results indicated a high therapeutic index, making it a promising candidate for further development.
Conclusion and Future Directions
Calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate shows significant promise across various applications in pharmacology and biochemistry. Its relationship with atorvastatin suggests potential use as an antihyperlipidemic agent while also demonstrating enzyme inhibition capabilities that could be leveraged in cancer therapy and metabolic disorder treatments.
Future research should focus on:
- Clinical Trials: To establish efficacy and safety profiles.
- Mechanistic Studies: To elucidate the pathways affected by the compound.
- Formulation Development: To optimize delivery methods for clinical use.
Comparison with Similar Compounds
Atorvastatin-Related Impurities
The USP identifies several impurities with structural modifications that alter pharmacological activity:
Key Findings :
Other Calcium-Based Statins
Atorvastatin Calcium shares functional similarities with other statins but differs in substituents and pharmacokinetics:
| Compound Name | Molecular Formula | Key Structural Features | Bioavailability | Clinical Use |
|---|---|---|---|---|
| Rosuvastatin | C₂₂H₃₀CaFN₃O₆S | Pyrimidine-sulfonamide core; fluorophenyl group | 20% | High-intensity LDL reduction |
| Simvastatin | C₂₅H₃₈O₅ | Lactone prodrug; methylbutyrate side chain | 5% | Moderate hyperlipidemia |
| Atorvastatin | C₆₆H₆₈CaF₂N₄O₁₀ | Pyrrole-carboxamide; dihydroxyheptanoate | 14% | Broad-spectrum dyslipidemia management |
Structural Insights :
Fluorophenyl-Substituted Analogs
Fluorine substitution patterns critically influence binding and metabolism:
Analysis :
Stability Profiles
| Compound | Degradation Pathway | Shelf Life (25°C) |
|---|---|---|
| Atorvastatin Calcium | Hydrolysis of carbamoyl group | 24 months |
| Simvastatin | Lactone ring oxidation | 18 months |
| Rosuvastatin | Sulfonamide dealkylation | 36 months |
Atorvastatin’s amorphous trihydrate form mitigates hydrolysis but requires desiccant packaging to prevent deliquescence .
Preparation Methods
Lactone Hydrolysis and Salt Formation
The core synthetic pathway involves hydrolysis of a pyrrolidine lactone intermediate followed by calcium salt precipitation. In Patent WO2007034012A2, racemic atorvastatin lactone undergoes acid- or base-catalyzed hydrolysis to yield the sodium salt, which is subsequently converted to the calcium form via ion exchange. Critical parameters include:
| Parameter | Acid Hydrolysis | Base Hydrolysis |
|---|---|---|
| Catalyst | Pivalic/acetic acid | Sodium hydroxide |
| Temperature | 80–100°C | 25–30°C |
| Time | 8–12 hours | 15–20 hours |
| Solvent System | Toluene/water azeotrope | Ethyl acetate/water |
The acid-catalyzed route employs pivalic acid (0.2–0.4 equivalents) under reflux with toluene, utilizing a Dean-Stark trap for azeotropic water removal. This method reduces side reactions compared to basic hydrolysis, which requires lengthy stirring and multiple solvent extractions.
Calcium Salt Precipitation
Post-hydrolysis, the sodium salt solution is treated with calcium chloride or calcium acetate under vigorous stirring. Patent US7943786B2 describes a hexane-induced precipitation step:
-
Phase Separation : The ethyl acetate phase containing sodium atorvastatin is washed with hexane to remove non-polar impurities.
-
Calcium Exchange : Addition of 0.5 M calcium chloride to the organic phase induces salt formation.
-
Isolation : Slow hexane addition precipitates the calcium salt, which is filtered and dried under vacuum (40–50°C, 12–24 hours).
This method achieves yields of 78–85% with residual solvent levels <500 ppm, complying with ICH guidelines.
Industrial-Scale Optimization
Solvent and Reagent Efficiency
Modern processes minimize solvent volumes through distillation and phase ratio adjustments. Key improvements include:
Crystallization Control
Amorphous product formation is critical for bioavailability. Patent WO2007096751A1 discloses a solvent-antisolvent system using ethyl acetate and hexane (3:1 v/v) under controlled cooling (0.5°C/min). This yields particles with:
| Property | Value |
|---|---|
| Mean Particle Size | 10–50 µm |
| Specific Surface Area | 4.5–6.0 m²/g |
| Bulk Density | 0.35–0.45 g/cm³ |
Purification and Quality Assurance
Chromatographic Purity
Final products undergo reversed-phase HPLC (USP method) for impurity profiling:
| Column | C18, 250 × 4.6 mm, 5 µm |
|---|---|
| Mobile Phase | Acetonitrile:phosphate buffer (pH 3.0), 55:45 |
| Flow Rate | 1.0 mL/min |
| Detection | UV 244 nm |
Typical impurity levels:
Polymorph Screening
XRPD analysis confirms amorphous nature, with characteristic halo patterns between 10–30° 2θ. No crystalline peaks are detected, ensuring consistent dissolution profiles.
Comparative Analysis of Patented Methods
| Patent | WO2007034012A2 | US7943786B2 | WO2007096751A1 |
|---|---|---|---|
| Hydrolysis Catalyst | Pivalic acid | Sulfuric acid | Sodium methoxide |
| Reaction Time | 10 hours | 8 hours | 6 hours |
| Calcium Source | Calcium chloride | Calcium acetate | Calcium gluconate |
| Purity (HPLC) | 96.5% | 97.8% | 98.2% |
| Yield | 82% | 79% | 85% |
The WO2007096751A1 method demonstrates superior efficiency through shorter reaction times and higher yields, attributed to optimized calcium gluconate use, which minimizes byproduct formation .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate with high enantiomeric purity?
- Answer : Key synthesis steps include:
-
Chiral resolution : Use of (3R,5R)-configured intermediates to ensure stereochemical fidelity during pyrrole-ring formation and subsequent coupling with heptanoate .
-
Calcium salt formation : Reaction with calcium hydroxide in aqueous ethanol under controlled pH (6.5–7.5) to precipitate the amorphous trihydrate form .
-
Yield optimization : Reported yields range from 68–82% depending on reaction temperature (20–25°C) and solvent polarity (ethanol/water mixtures) .
Parameter Typical Conditions Yield Range Reference Solvent System Ethanol/Water (3:1 v/v) 68–75% Temperature 20–25°C 75–82% pH for Salt Formation 6.5–7.5 N/A
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to confirm phenyl, fluorophenyl, and carbamoyl group positions .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 1195.42 (CHCaFNO) for the anhydrous form .
- X-ray diffraction (XRD) : Amorphous nature confirmed by the absence of sharp peaks, contrasting with crystalline polymorphs .
Advanced Research Questions
Q. What experimental strategies are effective for analyzing degradation products and impurities in calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate?
- Answer :
-
Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and acidic/alkaline conditions to simulate stability challenges.
-
Major degradation pathways : Hydrolysis of the carbamoyl group and oxidation of the pyrrole ring .
-
Impurity profiling : Use HPLC-MS to detect Atorvastatin Calcium Impurity Q (EP Impurity), a common byproduct with a molecular weight of 1155.34 g/mol .
Degradation Condition Major Degradation Product Detection Method Acidic (pH 3) Carbamoyl-hydrolyzed derivative HPLC-UV Oxidative (HO) Pyrrole-ring oxidized form LC-MS
Q. How can computational modeling improve the design of stable formulations for this compound?
- Answer :
- Molecular dynamics (MD) simulations : Predict hydration-dependent stability by modeling water molecule interactions with the amorphous calcium salt .
- Quantum mechanical (QM) calculations : Optimize reaction pathways for impurity minimization, such as reducing enantiomeric inversion during synthesis .
Q. What are the critical factors influencing the compound’s stability during storage, and how can they be mitigated?
- Answer :
- Humidity sensitivity : The trihydrate form is hygroscopic; store under nitrogen at ≤30% RH to prevent deliquescence .
- Thermal stability : Dehydration occurs above 40°C, leading to crystalline phase formation. Use DSC to monitor endothermic peaks at 120–130°C .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values across synthesis methods?
- Answer :
-
Root cause : Variability in chiral catalyst efficiency (e.g., (R)-BINAP vs. (S)-PROLINOL) leads to ee fluctuations (82–94%) .
-
Resolution : Standardize chiral HPLC conditions (Chiralpak AD-H column, hexane/isopropanol eluent) for consistent ee measurement .
Catalyst Reported ee Method of Analysis (R)-BINAP 82–87% Chiral HPLC (S)-PROLINOL 89–94% Chiral SFC
Methodological Recommendations
- For synthetic chemists : Prioritize calcium salt formation in ethanol/water (3:1) at pH 6.8 for optimal yield and purity .
- For analytical researchers : Combine XRD and TGA to differentiate amorphous vs. crystalline phases and quantify hydration states .
- For computational teams : Apply MD simulations to predict hydration-driven phase transitions and guide formulation design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
